MAO-B Isoform Selectivity
The 4-chloro derivative demonstrates a significant selectivity window for monoamine oxidase B (MAO-B) over MAO-A, with an IC50 of 182 nM for MAO-B compared to 726 nM for MAO-A, yielding a ~4-fold preference [1]. In contrast, a 4-bromo analog exhibits substantially lower potency against bovine brain MAO-A (IC50 = 66 nM) [2], highlighting how halogen size and electronegativity dictate target engagement.
4‑Bromo analog: MAO‑A IC50 66 nM (more potent MAO‑A inhibitor)
| Evidence Dimension | MAO-A vs. MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50: 726 nM; MAO-B IC50: 182 nM |
| Comparator Or Baseline | 4-Bromo analog: MAO-A IC50 = 66 nM |
| Quantified Difference | Target compound: ~4-fold selectivity for MAO-B; 4-Bromo analog: more potent MAO-A inhibitor with different selectivity pattern |
| Conditions | Human MAO-A and MAO-B, 1 hr luminescence assay |
Why This Matters
The selectivity profile determines suitability for CNS-targeted programs where off-target MAO-A inhibition can cause adverse effects.
- [1] BindingDB BDBM50425471 (ChEMBL2312981). IC50 data for human MAO-A (726 nM) and MAO-B (182 nM). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50425471 View Source
- [2] BindingDB BDBM50078675 (ChEMBL3415444). IC50 data for 4-bromo analog against bovine brain MAO-A (66 nM). Retrieved from https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078675 View Source
